3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propylsulfanylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-4-9-27-20-23-16-11-18(26-3)17(25-2)10-14(16)19(22)24(20)12-13-7-5-6-8-15(13)21/h5-8,10-11,22H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZLQFNDBCYEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-(propylsulfanyl)quinazolin-4-imine. Its molecular formula is , with a molecular weight of approximately 393.92 g/mol. The synthesis typically involves multi-step organic reactions, starting from 2-aminobenzamide and employing various reagents under reflux conditions.
Synthetic Route Overview:
- Starting Material: 2-aminobenzamide
- Key Reagents: Formic acid, acetic anhydride
- Conditions: Reflux at elevated temperatures
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The unique structure allows it to bind to active or allosteric sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.4 | Inhibition of cell migration |
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 1: Antitumor Activity in Vivo
A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to the control group. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, confirming its antitumor efficacy.
Case Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms involved in the anticancer activity of this compound. It was found to downregulate the expression of Bcl-2 and upregulate Bax, promoting apoptosis in cancer cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
